![molecular formula C3H5N3 B15321525 1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)
1,2,5-Triazaspiro[2.3]hex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Triazaspiro[23]hex-1-ene is a heterocyclic compound that features a unique spiro structure, where a three-membered ring is fused to a six-membered ring containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Triazaspiro[2.3]hex-1-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5-Triazaspiro[2.3]hex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1,2,5-Triazaspiro[2.3]hex-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reporter due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2,5-Triazaspiro[2.3]hex-1-ene involves its interaction with molecular targets through its nitrogen atoms and spiro structure. These interactions can modulate various biological pathways, leading to its observed effects. For example, in biological systems, it may act as an inhibitor or activator of specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azaspiro[2.3]hex-1-ene: Similar structure but lacks the additional nitrogen atoms.
Spiro[2.3]hexane: A simpler spiro compound without nitrogen atoms.
1,2,4-Triazole: Contains a similar triazole ring but lacks the spiro structure.
Uniqueness
1,2,5-Triazaspiro[2.3]hex-1-ene is unique due to its combination of a spiro structure and multiple nitrogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.
Eigenschaften
Molekularformel |
C3H5N3 |
|---|---|
Molekulargewicht |
83.09 g/mol |
IUPAC-Name |
1,2,5-triazaspiro[2.3]hex-1-ene |
InChI |
InChI=1S/C3H5N3/c1-3(2-4-1)5-6-3/h4H,1-2H2 |
InChI-Schlüssel |
IIXVKZFWLNYVIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


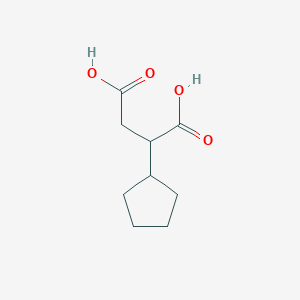
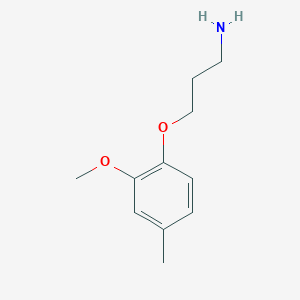
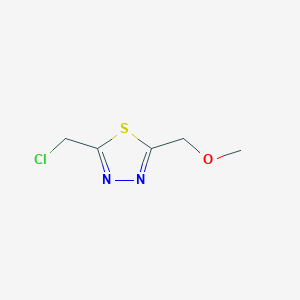
![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)


![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)

![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)

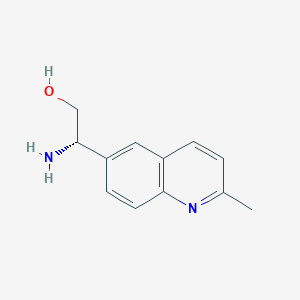

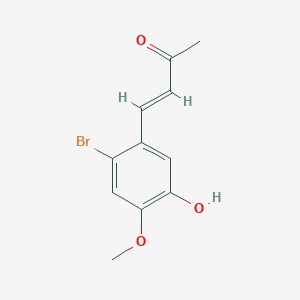
![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
